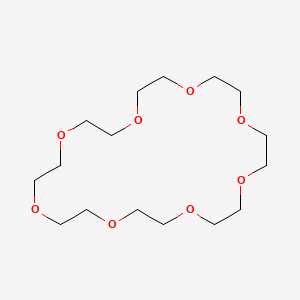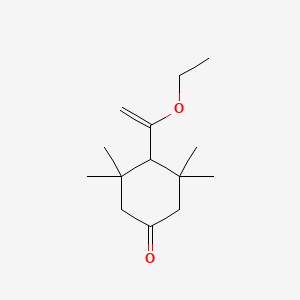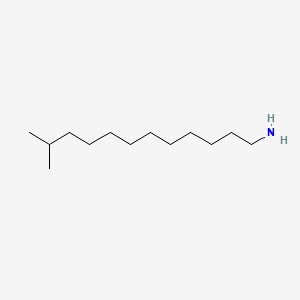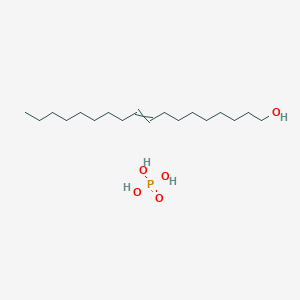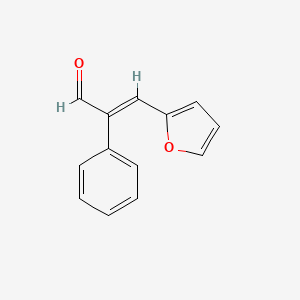
2-(氯甲基)萘
描述
2-(Chloromethyl)naphthalene is a chemical compound with the molecular formula C11H9Cl . Its molecular weight is 176.642 .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)naphthalene consists of a naphthalene ring with a chloromethyl group attached . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
2-(Chloromethyl)naphthalene is a crystalline solid . It has a molecular weight of 176.642 .科学研究应用
有机合成砌块
2-(氯甲基)萘: 是一种重要的有机合成砌块。它用于将萘甲基部分引入更大的分子中,这对复杂有机化合物的合成至关重要。 它的反应性允许后续转化,例如亲核取代反应,这对于创造各种化学实体至关重要 .
药物研究
在药物研究中,2-(氯甲基)萘作为各种药物合成中的中间体。 它可以用来构建药效团,这对药物设计至关重要,尤其是在开发针对多种疾病具有潜在治疗应用的分子方面 .
材料科学
该化合物在材料科学中也有应用,特别是在有机半导体的开发中。 萘核可以赋予理想的电子性能,使其成为用于 OLED 和其他电子器件的材料合成的组成部分 .
配体合成
2-(氯甲基)萘: 用于过渡金属催化的配体合成。 这些配体可以与金属结合,形成催化工业过程和实验室研究中重要反应的络合物 .
高分子化学
它还被用于高分子化学中,作为合成萘基单体的先驱。 这些单体可以聚合形成具有特定性能的新型聚合物,例如高热稳定性或独特的光学特性 .
农药研究
在农药研究中,2-(氯甲基)萘可用于合成作为杀虫剂活性成分前体的化合物。 萘的结构基序在许多天然产物中很常见,这些天然产物通常在合成农药中被模拟 .
染料和颜料行业
该化合物用于染料和颜料行业。它可以转化为用于织物和材料的着色剂。 萘环体系是许多染料中常见的结构,有助于最终产品的稳定性和颜色特性 .
环境研究
最后,2-(氯甲基)萘用于环境研究,以了解氯代烃在自然界中的行为。 它作为模型化合物来研究类似有机污染物的降解途径和环境影响 .
安全和危害
2-(Chloromethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(chloromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHQYWZAVTABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179753 | |
| Record name | 2-(Chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2506-41-4 | |
| Record name | 2-(Chloromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2506-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Chloromethyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMM44Z9B62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(chloromethyl)naphthalene in the synthesis of the bisphosphine ligand described in the research paper?
A1: 2-(Chloromethyl)naphthalene acts as an alkylating agent in the synthesis of the chiral bisphosphine ligand, IsP(CH2Ar)(CH2)2P(CH2Ar)(Is) (2; Ar = 2-naphthyl) []. The reaction proceeds in two steps. First, the bis(secondary) phosphine IsHP(CH2)2PHIs (1; Is = isityl = 2,4,6-(i-Pr)3C6H2) is deprotonated with s-BuLi. Then, 2-(chloromethyl)naphthalene is introduced, leading to the alkylation of one phosphorus atom and the formation of the mono-alkylated intermediate IsP(CH2Ar)(CH2)2PH(Is) (3). This intermediate (3) can be further alkylated using a platinum catalyst and a different alkyl halide to yield the final chiral bisphosphine ligand.
Q2: Why is the stereoselectivity of this reaction significant?
A2: The study highlights a fascinating aspect of stereochemical control in phosphine synthesis []. While the initial alkylation of the bisphosphine (1) with 2-(chloromethyl)naphthalene shows limited diastereoselectivity, the subsequent platinum-catalyzed alkylation of the intermediate (3) displays high diastereoselectivity, leading to the preferential formation of the meso diastereomer of the final product (2). Understanding and controlling the stereochemistry in each step is crucial as the chirality of phosphine ligands directly impacts their effectiveness in asymmetric catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


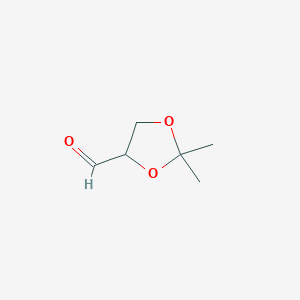

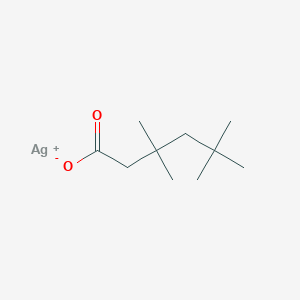
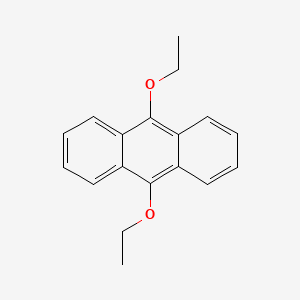
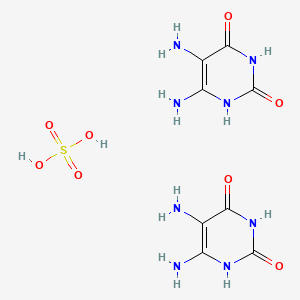
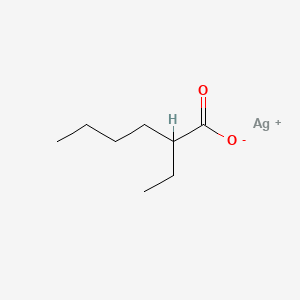

![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
